2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a cyclobutyl ring with a ketone group, and an acetic acid moiety. This compound is often used in research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride typically involves the reaction of cyclobutanone with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Purification steps: such as crystallization or recrystallization to obtain the hydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-2-(3-oxocyclopentyl)acetic acid hydrochloride
- 2-Amino-2-(3-oxocyclohexyl)acetic acid hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl vs. cyclopentyl vs. cyclohexyl).
- Reactivity: The reactivity may vary due to ring strain and steric factors.
- Applications: While all these compounds may have similar applications, the specific properties and reactivity of 2-Amino-2-(3-oxocyclobutyl)acetic acid hydrochloride make it unique for certain research purposes.
Properties
Molecular Formula |
C6H10ClNO3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-amino-2-(3-oxocyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO3.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3,5H,1-2,7H2,(H,9,10);1H |
InChI Key |
RUGHUNAQJMHVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.